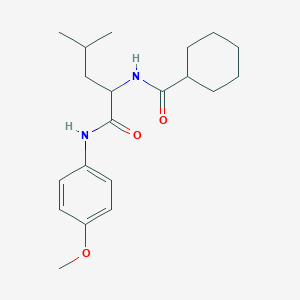
N~2~-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexylformamido group, a methoxyphenyl group, and a methylpentanamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the cyclohexylformamido group, followed by the introduction of the methoxyphenyl group, and finally the formation of the methylpentanamide backbone. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to maximize yield and minimize waste, often employing advanced techniques such as high-throughput screening and process analytical technology (PAT) to monitor and control the reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides and formamides with cyclohexyl and methoxyphenyl groups. Examples include:
- N-(4-methoxyphenyl)-2-(cyclohexylformamido)acetamide
- 2-(cyclohexylformamido)-N-(4-methoxyphenyl)butanamide
Uniqueness
2-(Cyclohexylformamido)-N-(4-methoxyphenyl)-4-methylpentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H30N2O3/c1-14(2)13-18(22-19(23)15-7-5-4-6-8-15)20(24)21-16-9-11-17(25-3)12-10-16/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
GLXJGANJEQDGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















